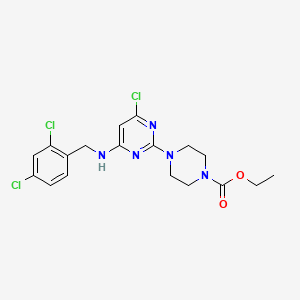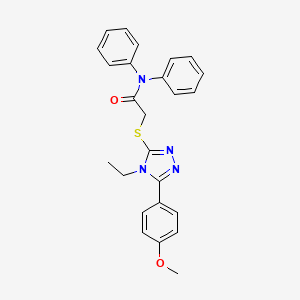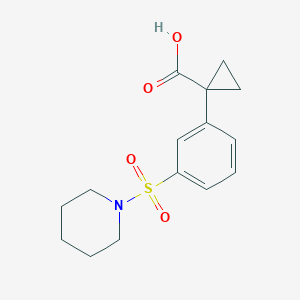
1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a piperidine ring, a sulfonyl group, and a cyclopropane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common approach is the reaction of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid with cyclopropanecarboxylic acid derivatives under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: Shares the piperidine and sulfonyl groups but lacks the cyclopropane carboxylic acid moiety.
Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.
Uniqueness
1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain and rigidity, influencing the compound’s overall properties.
特性
分子式 |
C15H19NO4S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
1-(3-piperidin-1-ylsulfonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4S/c17-14(18)15(7-8-15)12-5-4-6-13(11-12)21(19,20)16-9-2-1-3-10-16/h4-6,11H,1-3,7-10H2,(H,17,18) |
InChIキー |
ILTOKXWKBFYXFQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)
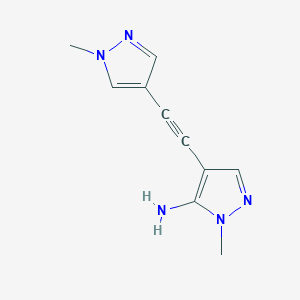
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
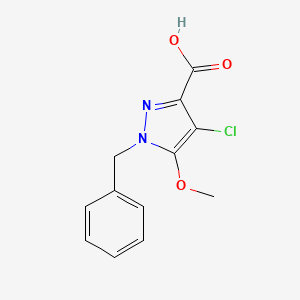
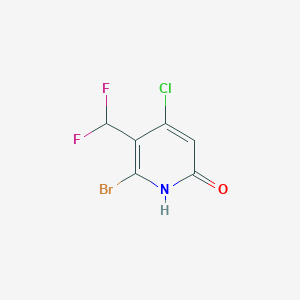


![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)

